molecular formula C28H23BrO4 B8811546 Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate CAS No. 158585-09-2

Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate

Cat. No. B8811546
M. Wt: 503.4 g/mol
InChI Key: ZLYHJNXGDMKIEH-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

To a stirred solution of 4-bromo-3,5-dihydroxy-benzoic acid (350 g, 1.5 mol) in dry DMF (2 L) were added K2CO3 (725 g, 5.25 mL) and BnBr (769 g, 4.5 mol) in one portion. The mixture was stirred at room temperature for 2 days and then filtered. The filter cake was washed with CH2Cl2. The combined filtrates were concentrated to give the title compound (225 g, 40% yield) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.22-7.52 (m, 17 H), 5.38 (s, 2 H), 5.21 (s, 4 H).
Quantity
350 g
Type
reactant
Reaction Step One
Name
Quantity
5.25 mL
Type
reactant
Reaction Step One
Name
Quantity
769 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([OH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:12].C([O-])([O-])=O.[K+].[K+].[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CN(C=O)C>[CH2:25]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[C:10]([O:11][CH2:25][C:22]2[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=2)[C:2]([Br:1])=[C:3]([O:12][CH2:6][C:5]2[CH:9]=[CH:10][CH:2]=[CH:3][CH:4]=2)[CH:4]=1)[C:22]1[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1O)O
Name
Quantity
5.25 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
769 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=CC(=C(C(=C1)OCC1=CC=CC=C1)Br)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 225 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.